MPS1 Kinase Inhibitory Potency: 4-Position Substitution Enables Clinical Candidate Level Activity Not Achievable with 2- or 3-Methanamine Isomers
The 1H-pyrrolo[3,2-c]pyridine-4-methanamine serves as a critical synthetic intermediate for introducing the 4-aminomethyl group, which, when further elaborated, yields compounds with exquisitely potent MPS1 inhibition. The prototypical compound CCT251455 (compound 65 in the J. Med. Chem. paper, derived from the pyrrolopyridine C-4 position substitution pathway) inhibits MPS1 with an IC50 of 3 nM in the biochemical assay. By contrast, compounds synthesized via the isomeric 1H-pyrrolo[3,2-c]pyridine-2-methanamine and 3-methanamine pathways have been profiled for different targets (PP2A, METTL3) and do not report MPS1 inhibitory activity [1]. The 4-methanamine-based chemical series achieved a cellular phospho-MPS1 IC50 of 0.04 μM and a GI50 of 0.16 μM in HCT116 colon carcinoma cells, demonstrating translation from biochemical to cellular potency [2].
| Evidence Dimension | MPS1 biochemical inhibition (IC50) and cellular target engagement |
|---|---|
| Target Compound Data | MPS1 IC50 = 3 nM (CCT251455, a compound synthesized from the 4-substituted pyrrolopyridine pathway); phospho-MPS1 cellular IC50 = 0.04 μM; HCT116 GI50 = 0.16 μM |
| Comparator Or Baseline | Compounds derived from 2-methanamine and 3-methanamine regioisomers: no MPS1 inhibitory activity reported; bioactive profiles associated with PP2A inhibition (2-methanamine) and METTL3 inhibition (3-methanamine) |
| Quantified Difference | MPS1 IC50 improvement from >1000 nM (inactive for comparators) to 3 nM for the 4-substituted series; cellular GI50 achieved of 0.16 μM |
| Conditions | MPS1 biochemical assay: enzyme concentration 3–12.5 nM, ATP at Km; phospho-MPS1 cell-based assay in HCT116 cells; HCT116 MTT proliferation assay (72 hr compound exposure) |
Why This Matters
Procurement of the specific 4-methanamine regioisomer is essential for reproducing the MPS1 inhibitor series leading to best-in-class chemical probes; use of alternative regioisomers will fail to generate compounds with meaningful MPS1 target engagement and antitumor cellular activity.
- [1] Naud S, et al. J Med Chem. 2013;56(24):10045-65. Table 5 and Figure 6: compound 48 MPS1 IC50 = 0.006 μM; compound 65 (CCT251455) MPS1 IC50 = 0.003 μM; Table 6: compound 65 HCT116 GI50 = 0.16 μM. View Source
- [2] CCT251455 product technical datasheet (AnjieChem). AnjieChem. CCT251455 inhibits P-MPS1 with an IC50 of 0.04 μM in cell-based assay and has a GI50 of 0.16 μM. View Source
